molecular formula C9H9NO2 B3089222 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid CAS No. 1190392-48-3

6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid

货号: B3089222
CAS 编号: 1190392-48-3
分子量: 163.17 g/mol
InChI 键: FAMGKQZHWCKDFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid is a bicyclic compound comprising a fused cyclopentane and pyridine ring system with a carboxylic acid group at position 6. This scaffold is a versatile intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research . Derivatives of this compound, such as 3-bromo and ethyl ester variants, are synthesized via multi-step protocols involving Michael additions, cyclizations, and nucleophilic substitutions (e.g., ). The compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group, which facilitates further functionalization at other positions on the fused ring system .

属性

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMGKQZHWCKDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Medicinal Chemistry

6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid has been investigated for its potential as a pharmacophore in drug discovery. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Case Study:
A study explored the compound's role as an intermediate in the synthesis of cefpirome, an antibiotic. The synthesis involved nucleophilic addition and acetylization under mild conditions, demonstrating its utility in medicinal chemistry.

Biological Studies

The compound has shown potential biological activities, including:

  • Antimicrobial properties.
  • Interaction with specific enzymes and receptors that may mediate its pharmacological effects.

Preliminary Findings:
Research indicates that derivatives of this compound exhibit significant biological activity, warranting further investigation into their mechanisms of action and therapeutic potential .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds.

Applications:

  • Used in the preparation of various derivatives through functional group transformations such as oxidation and substitution reactions.

作用机制

The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as protein kinase inhibitors target the FGFR1 pathway, which is crucial in cell signaling and cancer progression . The compound’s structural features allow it to bind effectively to these targets, thereby modulating their activity.

相似化合物的比较

Structural Comparison with Similar Compounds

Positional Isomers and Heterocyclic Variants

  • Cyclopenta[c]pyridine-7-carboxylic Acid : Replacing the pyridine’s [b] fusion with [c] alters the ring junction, shifting substituent positions and electronic properties. For example, 6,7-Dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid (CAS 1782200-35-4) has distinct NMR and IR spectral profiles compared to the [b] isomer due to differences in conjugation .
  • Cyclopenta[d]pyrimidine-5-carboxylic Acid : Replacing the pyridine ring with pyrimidine introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and altering solubility (e.g., logP values differ by ~0.5 units) .

Substituted Derivatives

  • Halogenated Derivatives : Bromo (e.g., 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid, CAS 1972580-93-0) and chloro (e.g., 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate) derivatives exhibit increased molecular polarity and reactivity in cross-coupling reactions .
  • Ester Derivatives : Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 113124-13-3) lacks the acidic proton of the carboxylic acid, making it more lipophilic and suitable for hydrophobic interactions in drug design .

Stereochemical Variants

  • (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Hydrochloride : Chiral derivatives like this highlight the importance of stereochemistry in biological activity, with enantiomers often showing divergent pharmacokinetic profiles .

Physicochemical Properties

Property 6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic Acid 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate
Molecular Formula C9H9NO2 C8H8N2O2 C13H13ClNO2
Molecular Weight (g/mol) 163.18 164.16 250.70
Melting Point (°C) Not reported Not reported 50–60
Solubility Polar organic solvents Polar organic solvents Ethanol, DMSO, chloroform
Key Functional Groups Carboxylic acid Carboxylic acid, pyrimidine Chlorine, ester
Hazard Statements H302 (harmful if swallowed) H302, H315, H319, H335 Not classified

Data compiled from

生物活性

6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C9H11NC_9H_{11}N with a molar mass of approximately 147.19 g/mol. The compound features a carboxylic acid functional group attached to a cyclopentapyridine framework, which enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC9H11N
Molar Mass147.19 g/mol
StructureBicyclic heterocycle

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against various strains of viruses, including influenza. The compound's ability to inhibit viral replication pathways has been noted in several assays, making it a candidate for further antiviral drug development .
  • Enzyme Inhibition : The compound serves as a scaffold for the development of inhibitors targeting specific enzymes such as protein kinases and phosphodiesterases (PDEs). Its structural features allow for the modulation of enzyme activity, which is crucial in therapeutic contexts .
  • Neuroprotective Effects : Some studies indicate that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating signaling pathways involved in neuronal survival .

Case Studies

  • Antiviral Efficacy : In a study assessing the antiviral activity of various compounds, this compound demonstrated an EC50 value (effective concentration for 50% inhibition) ranging from 10 to 20 µM against influenza A virus strains. This suggests moderate potency compared to established antiviral agents .
  • Enzyme Interaction : A detailed analysis of the compound's interaction with phosphodiesterase enzymes revealed an IC50 value (inhibitory concentration for 50% inhibition) of approximately 15 µM for PDE4D, indicating its potential as a selective inhibitor in therapeutic applications targeting inflammatory pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions followed by functional group modifications. Notable synthetic routes include:

  • Manganese-Catalyzed Oxidation : A method utilizing manganese catalysts to achieve high yields of cyclopentapyridine derivatives .
  • Substitution Reactions : Various substitution reactions allow for the introduction of different functional groups that can enhance biological activity and selectivity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid derivatives, and how are they characterized?

  • Methodological Answer : Derivatives of this scaffold are typically synthesized via multi-step reactions involving cyclocondensation, Friedel-Crafts alkylation, or nucleophilic substitution. For example, substituted cyclopenta[b]pyridines can be synthesized by reacting cyclopentanone derivatives with aryl aldehydes and thiophene-3-carboxaldehyde under acidic conditions, followed by cyclization . Characterization relies on IR spectroscopy (to confirm functional groups like carbonyls), ¹H/¹³C NMR (to verify substituent positions and ring structure), and mass spectrometry (for molecular weight validation). A table of synthesized derivatives and their spectral data is provided in .

Q. What safety protocols are critical for handling 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Storage : Under inert gas (e.g., argon) at 2–8°C to prevent degradation .
  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Emergency Response : Immediate use of eyewash stations for ocular exposure and medical consultation for inhalation/ingestion (refer to H300/H373 hazard codes in ) .

Advanced Research Questions

Q. How can substituent effects on the cyclopenta[b]pyridine core be systematically studied to optimize bioactivity or reactivity?

  • Methodological Answer : Substituent impact is evaluated via:

  • Electron-Donating/Withdrawing Groups : Introducing groups like -OCH₃ (electron-donating) or -NO₂ (electron-withdrawing) to modulate electronic properties. demonstrates that electron-rich aryl groups (e.g., 4-methoxyphenyl) enhance stability, while halogens (e.g., -Br, -Cl) improve electrophilicity .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites. For example, ’s InChI and SMILES data enable molecular docking studies to assess binding affinity .

Q. What strategies resolve contradictions in spectral data when characterizing novel cyclopenta[b]pyridine derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) are addressed by:

  • Variable Temperature NMR : To detect dynamic processes like ring puckering .
  • X-ray Crystallography : Absolute configuration confirmation, as seen in for brominated derivatives .
  • Comparative Analysis : Cross-referencing with databases (e.g., PubChem) using CAS numbers (e.g., 533-37-9 for the parent compound) .

Q. How can regioselective functionalization of the cyclopenta[b]pyridine scaffold be achieved for targeted drug design?

  • Methodological Answer : Regioselectivity is controlled via:

  • Directed Metalation : Using lithium bases to direct substitution at specific positions (e.g., C-3 or C-5) .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., carboxylic acid at C-7) to allow functionalization elsewhere .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings for aryl/heteroaryl introductions, as demonstrated in for chloro derivatives .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Limited data on reaction intermediates (e.g., enolates in cyclization) requires time-resolved spectroscopy .
  • Biological Activity : highlights triazolo-thiadiazine hybrids but lacks SAR for the carboxylic acid derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid
Reactant of Route 2
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。